HIV-1 inhibitor-3

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

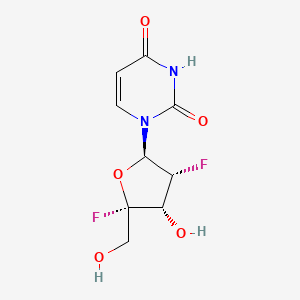

1-[(2R,3R,4S,5S)-3,5-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2N2O5/c10-5-6(16)9(11,3-14)18-7(5)13-2-1-4(15)12-8(13)17/h1-2,5-7,14,16H,3H2,(H,12,15,17)/t5-,6+,7-,9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMLNPJRBOJRGPS-JVZYCSMKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)(CO)F)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@](O2)(CO)F)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of a Third-Generation HIV-1 Protease Inhibitor

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of a representative third-generation human immunodeficiency virus type 1 (HIV-1) protease inhibitor, exemplified here as "HIV-1 Protease Inhibitor-3" (PI-3). For the purpose of this guide, the well-characterized drug Darunavir serves as the model for PI-3, reflecting the current understanding of advanced protease inhibitors. This document delves into the molecular interactions, kinetic properties, and resistance profiles that define the efficacy of this class of antiretroviral agents. It further outlines detailed experimental protocols for the assessment of such inhibitors and visualizes key pathways and workflows.

Core Mechanism of Action

HIV-1 protease is a critical enzyme in the viral life cycle, responsible for the cleavage of Gag and Gag-Pol polyproteins into mature, functional proteins and enzymes. This proteolytic processing is essential for the assembly of infectious virions. HIV-1 protease inhibitors are designed to competitively bind to the active site of this enzyme, thereby preventing the cleavage of viral polyproteins and resulting in the production of immature, non-infectious viral particles.

Third-generation inhibitors, such as our model PI-3 (Darunavir), have been engineered to exhibit a high genetic barrier to resistance. A key feature of their mechanism is the formation of extensive hydrogen bonds with the backbone atoms of the HIV-1 protease active site.[1][2] This is a significant advancement over earlier inhibitors that primarily interacted with the side chains of the active site residues. Viral mutations often alter these side chains, leading to drug resistance. By targeting the more conserved backbone structure, third-generation inhibitors can maintain their efficacy against many protease variants that are resistant to older drugs.[2][3]

The interaction between PI-3 and the HIV-1 protease is characterized by its high affinity and slow dissociation rate. The bis-tetrahydrofuran (bis-THF) moiety, a hallmark of Darunavir, plays a crucial role in establishing strong hydrogen bonds with the backbone amide groups of Asp29 and Asp30 in the S2 subsite of the protease.[1] Additional hydrogen bonds are formed with other backbone and side-chain residues, effectively locking the inhibitor in the active site and preventing the flexible "flap" regions of the enzyme from opening to admit its natural substrates.

Signaling Pathway of HIV-1 Protease Inhibition

The following diagram illustrates the competitive inhibition of HIV-1 protease by PI-3, preventing the maturation of the virus.

References

- 1. Beyond Darunavir: Recent Development of Next Generation HIV-1 Protease Inhibitors to Combat Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Darunavir, a Conceptually New HIV-1 Protease Inhibitor for the Treatment of Drug-resistant HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The structural, dynamic, and thermodynamic basis of darunavir resistance of a heavily mutated HIV-1 protease using molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Novel HIV-1 Inhibitors: A Technical Guide

Introduction

The global fight against Human Immunodeficiency Virus Type 1 (HIV-1) has been marked by the development of a formidable arsenal of antiretroviral drugs. These agents target various stages of the viral life cycle, transforming HIV-1 infection from a fatal diagnosis to a manageable chronic condition. However, the emergence of drug-resistant viral strains and the need for improved safety and dosing profiles necessitate the continuous discovery and development of novel inhibitors. This technical guide provides an in-depth overview of the core strategies, experimental protocols, and recent advancements in the discovery and synthesis of new classes of HIV-1 inhibitors, with a focus on protease, integrase, and non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Key Targets in the HIV-1 Life Cycle

The replication of HIV-1 is a multi-step process that offers several key targets for therapeutic intervention. Understanding this cycle is fundamental to the rational design of new inhibitors. The main stages include:

-

Binding and Fusion: The virus attaches to a host CD4+ T-cell and fuses with the cell membrane, releasing its genetic material and enzymes into the cytoplasm.

-

Reverse Transcription: The viral enzyme reverse transcriptase converts the single-stranded viral RNA into double-stranded DNA.

-

Integration: The newly synthesized viral DNA is transported into the host cell's nucleus, where the viral enzyme integrase incorporates it into the host's own DNA.

-

Replication: The integrated viral DNA is transcribed into messenger RNA (mRNA) by the host cell's machinery, which is then used to produce viral proteins and enzymes.

-

Assembly: New viral RNA and proteins move to the cell surface and assemble into immature, non-infectious virus particles.

-

Budding and Maturation: The immature virus pushes out of the host cell, and the viral enzyme protease cleaves the long protein chains into smaller, functional proteins, leading to the formation of a mature, infectious virus.

Caption: A simplified diagram of the HIV-1 life cycle and key stages for therapeutic intervention.

Drug Discovery and Development Workflow

The path from identifying a potential antiviral compound to a clinically approved drug is a long and rigorous process. It involves a multidisciplinary approach encompassing computational modeling, chemical synthesis, and extensive biological testing.

Caption: A generalized workflow for the discovery and development of antiviral drugs.

Novel HIV-1 Protease Inhibitors

HIV-1 protease is a viral enzyme crucial for the maturation of newly formed virus particles, making it an excellent target for antiviral therapy.[1] Protease inhibitors (PIs) work by binding to the active site of the enzyme, preventing it from cleaving the viral Gag-Pol polyprotein into functional proteins.

Data Presentation: Quantitative Analysis of Novel Protease Inhibitors

The following table summarizes the in vitro activity of a series of novel darunavir analogs with modifications at the P1' and P2' positions.[2]

| Compound | P1' Moiety | P2' Moiety | Ki (nM) vs. WT HIV-1 Protease |

| Darunavir | Isobutyl | 4-aminophenyl | 1.87 |

| 5aa | Cyclopentylmethyl | 4-aminophenyl | 1.54 |

| 5ac | Cyclopentylmethyl | 4-methoxyphenyl | 0.31 |

| 5ad | Cyclopentylmethyl | 4-chlorophenyl | 0.71 |

| 5ae | Cyclopentylmethyl | 3,4-dichlorophenyl | 0.28 |

| 5af | Cyclopentylmethyl | 4-fluorophenyl | 1.11 |

Novel HIV-1 Integrase Inhibitors

HIV-1 integrase is the enzyme responsible for inserting the viral DNA into the host cell's genome, a critical step for establishing a persistent infection.[3] Integrase strand transfer inhibitors (INSTIs) are a class of drugs that bind to the active site of integrase and block the strand transfer step of integration.[3]

Data Presentation: Quantitative Analysis of Novel Integrase Inhibitors

The table below presents the antiviral activity and cytotoxicity of novel non-catalytic site integrase inhibitors and bicyclic pyrimidinone INSTIs.

| Compound | Class | EC50 (nM) | CC50 (nM) | Selectivity Index (SI) | Reference |

| JTP-0157602 | Non-catalytic site inhibitor | 2.3 | 6,823 | 2,967 | [4] |

| (R)-22b | Bicyclic pyrimidinone | 44 (CIC95) | >10,000 | >227 | [1] |

| (S)-28c | Bicyclic pyrimidinone | 13 (CIC95) | >10,000 | >769 | [1] |

| Elvitegravir | INSTI | - | - | - | [4] |

| Dolutegravir | INSTI | - | - | - | [4] |

Novel Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiretroviral drugs that bind to an allosteric site on the HIV-1 reverse transcriptase, inducing a conformational change that inhibits its function.[5]

Data Presentation: Quantitative Analysis of Novel Bicyclic NNRTIs

This table summarizes the anti-HIV-1 activity of novel bicyclic NNRTIs derived from etravirine (ETV) and rilpivirine (RPV).[5]

| Compound | Parent Drug | EC50 (nM) vs. WT HIV-1 | EC50 (nM) vs. HXB2 | Fold Change vs. K103N | Fold Change vs. Y181C |

| 2 | RPV | 2.5 | 2.2 | 1.2 | 3.2 |

| 4 | RPV | 2.7 | 2.8 | 2.5 | 6.7 |

| 6 | RPV | 3.0 | 2.6 | 1.4 | 4.2 |

Experimental Protocols

Generalized Synthesis Workflow for Novel Inhibitors

The synthesis of novel HIV-1 inhibitors often follows a multi-step process involving the construction of a core scaffold followed by the introduction of various functional groups to optimize biological activity.

Caption: A generalized workflow for the chemical synthesis of novel inhibitors.

Synthesis of Darunavir Analogs [6]

A general procedure for the synthesis of darunavir analogs is as follows:

-

Epoxide Ring Opening: The commercially available Boc-protected epoxide is reacted with a corresponding amine in ethanol at 80°C for 3 hours to yield the ring-opened intermediate.

-

Sulfonamide Formation: The intermediate is then treated with a substituted aryl sulfonyl chloride in the presence of triethylamine (TEA) in dichloromethane (CH2Cl2) at 0-25°C overnight to introduce the sulfonamide moiety.

-

Boc Deprotection: The Boc-protecting group is removed using a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane at 0-25°C overnight.

-

Final Coupling: The deprotected amine is coupled with a desired carboxylate in the presence of TEA in CH2Cl2 at 25°C overnight to yield the final darunavir analog.

HIV-1 Protease Inhibition Assay (Fluorometric) [7]

This assay measures the ability of a compound to inhibit the cleavage of a fluorogenic substrate by HIV-1 protease.

-

Reagent Preparation: Prepare solutions of the test compound, a known inhibitor (e.g., Pepstatin A) as a positive control, and the HIV-1 protease enzyme in assay buffer.

-

Incubation: In a 96-well plate, add the test compounds, inhibitor control, and enzyme control to their respective wells. Incubate at room temperature for 15 minutes.

-

Enzyme Addition: Add the HIV-1 protease solution to all wells except the blank.

-

Substrate Addition and Measurement: Initiate the reaction by adding the fluorogenic HIV-1 protease substrate. Immediately measure the fluorescence in a microplate reader at an excitation/emission of 330/450 nm in kinetic mode for 1-3 hours at 37°C.

-

Data Analysis: The rate of increase in fluorescence is proportional to the protease activity. The percent inhibition is calculated by comparing the rate in the presence of the test compound to the rate of the enzyme control.

HIV-1 Integrase Strand Transfer Assay [8]

This assay measures the inhibition of the strand transfer step of HIV-1 integration.

-

Plate Coating: Coat a 96-well plate with a donor substrate DNA corresponding to the HIV-1 LTR region and incubate overnight at 4°C.

-

Blocking: Wash the wells to remove unbound DNA and block with a solution containing 5% BSA for 1 hour at room temperature.

-

Inhibitor and Enzyme Incubation: Prepare a mixture of the HIV-1 integrase enzyme and the test inhibitor and incubate for 30 minutes at 37°C.

-

Reaction Initiation: Add the integrase-inhibitor mixture to the DNA-coated wells and incubate for 1 hour at 37°C.

-

Detection: Wash the wells and add an HRP-conjugated anti-integrase antibody. After incubation and further washing, add a TMB substrate solution. Stop the reaction and measure the absorbance at 450 nm. A decrease in signal indicates inhibition of the strand transfer reaction.

HIV-1 Reverse Transcriptase Assay (RT-qPCR) [9]

This assay quantifies the activity of reverse transcriptase by measuring the amount of cDNA synthesized from an RNA template.

-

Virus Lysis: Isolate viral particles from plasma samples by centrifugation and lyse the virions to release the reverse transcriptase.

-

Reverse Transcription Reaction: Prepare a reaction mixture containing the viral lysate, an RNA template, a specific reverse primer, dNTPs, and a suitable buffer. Incubate at 37°C for an extended period (e.g., 240 minutes) to allow for cDNA synthesis.

-

Real-Time PCR: Perform quantitative real-time PCR on the resulting cDNA using specific primers and a hydrolysis probe.

-

Data Analysis: The amount of amplified DNA is proportional to the initial reverse transcriptase activity. The cycle threshold (Ct) value is used to quantify the results.

Conclusion

The discovery and synthesis of novel HIV-1 inhibitors remain a critical area of research in the ongoing effort to combat the global HIV/AIDS epidemic. By targeting key viral enzymes such as protease, integrase, and reverse transcriptase, researchers continue to develop new therapeutic agents with improved potency, resistance profiles, and patient tolerability. The integration of structure-based drug design, combinatorial chemistry, and high-throughput screening has significantly accelerated the identification of promising lead compounds. The detailed experimental protocols outlined in this guide provide a framework for the evaluation and optimization of these novel inhibitors, paving the way for the next generation of antiretroviral therapies.

References

- 1. Design and synthesis of bicyclic pyrimidinones as potent and orally bioavailable HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and synthesis of novel HIV-1 inhibitors [uochb.cz]

- 3. Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiviral Activity and Resistance Profile of the Novel HIV-1 Non-Catalytic Site Integrase Inhibitor JTP-0157602 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of Novel HIV-1 NNRTIs with Bicyclic Cores and with Improved Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. abcam.co.jp [abcam.co.jp]

- 8. mdpi.com [mdpi.com]

- 9. Appraisal of a Simple and Effective RT-qPCR Assay for Evaluating the Reverse Transcriptase Activity in Blood Samples from HIV-1 Patients - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Biology of HIV-1 Integrase in Complex with Third-Generation Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structural and functional intricacies of the Human Immunodeficiency Virus-1 (HIV-1) integrase enzyme, with a particular focus on its interaction with third-generation inhibitors. This document synthesizes critical data from structural biology, biochemistry, and virology to offer a comprehensive resource for professionals engaged in antiviral drug discovery and development. We will delve into the molecular mechanisms of integrase inhibition, the structural basis for the high potency and barrier to resistance of the latest inhibitors, and the experimental methodologies that have been pivotal in advancing our understanding in this field.

Introduction to HIV-1 Integrase and its Inhibition

The HIV-1 integrase (IN) is one of the three essential enzymes encoded by the viral genome, the others being reverse transcriptase and protease.[1] IN plays a critical role in the viral replication cycle by catalyzing the insertion of the viral DNA into the host cell's genome, a process that is essential for the establishment of a persistent infection.[2] This process involves two key catalytic steps: 3'-processing, where the enzyme removes a dinucleotide from each 3' end of the viral DNA, and strand transfer, where the processed viral DNA ends are covalently joined to the host DNA.[3]

Integrase strand transfer inhibitors (INSTIs) are a class of antiretroviral drugs that specifically target the strand transfer step of the integration process.[1][4] By binding to the active site of the integrase enzyme within the context of the intasome, a nucleoprotein complex composed of integrase and viral DNA ends, INSTIs effectively block the integration of the viral genome into the host chromosome, thereby halting viral replication.[2] The first-generation INSTIs, raltegravir and elvitegravir, demonstrated significant clinical efficacy but were susceptible to the development of drug resistance through specific mutations in the integrase gene.[5][6]

The advent of second and third-generation INSTIs, such as dolutegravir, bictegravir, and cabotegravir, has marked a significant advancement in HIV-1 therapy.[7][8] These newer agents exhibit a higher genetic barrier to resistance and maintain activity against many of the viral strains that are resistant to first-generation inhibitors.[9][10] The enhanced potency and favorable resistance profiles of these later-generation INSTIs are attributed to their distinct chemical structures and more extensive interactions within the integrase active site.[11][12]

Quantitative Analysis of Integrase Inhibitor Activity

The efficacy of HIV-1 integrase inhibitors is quantified through various biochemical and cell-based assays. The most common metrics include the 50% inhibitory concentration (IC50), which measures the concentration of an inhibitor required to reduce the activity of the enzyme by half, and the 50% effective concentration (EC50), which represents the concentration required to inhibit viral replication by 50% in cell culture. Binding affinities, such as the dissociation constant (Kd) and the inhibition constant (Ki), provide a measure of the strength of the interaction between the inhibitor and the integrase-DNA complex.[13]

Below are tables summarizing key quantitative data for prominent first, second, and third-generation HIV-1 integrase inhibitors.

Table 1: In Vitro Inhibitory Activity of Integrase Inhibitors against Wild-Type HIV-1 Integrase

| Inhibitor | IC50 (nM) | Reference |

| Raltegravir | 26 | [14] |

| Elvitegravir | 40 | |

| Dolutegravir | 40 | [14] |

| Bictegravir | 38 (90% inhibitory concentration) | [15] |

Table 2: Dissociation Half-Life of Integrase Inhibitors from the Wild-Type HIV-1 Integrase-DNA Complex

| Inhibitor | Dissociation Half-Life (t1/2) | Reference |

| Elvitegravir | 3.3 hours | [11] |

| Raltegravir | 10 hours | [11] |

| Dolutegravir | 96 hours | [11] |

| Bictegravir | 163 hours | [11] |

Table 3: Structural Resolution of HIV-1 Integrase Complexes

| Complex | Method | Resolution (Å) | PDB ID | Reference |

| HIV-1 Integrase Core Domain with 5CITEP | X-ray Crystallography | 2.1 | 1QS4 | [16] |

| HIV-1 Strand Transfer Complex (STC) Intasome | Cryo-EM | ~2.7 | 5U1C | [17][18] |

| HIV-1 Intasome with Excess CTD Protein | Cryo-EM | 2.01 | N/A | [17] |

Experimental Protocols

The structural and functional characterization of HIV-1 integrase and its inhibitor complexes relies on a range of sophisticated experimental techniques. This section provides an overview of the key methodologies employed in this field.

Expression and Purification of HIV-1 Integrase

Recombinant HIV-1 integrase for structural and biochemical studies is typically expressed in Escherichia coli.[19]

Protocol:

-

Gene Cloning: The gene encoding for HIV-1 integrase is cloned into a bacterial expression vector, often with a tag (e.g., hexa-histidine) to facilitate purification.[19]

-

Bacterial Expression: The expression plasmid is transformed into a suitable E. coli strain. Protein expression is induced, for example, by the addition of isopropyl-β-D-thiogalactopyranoside (IPTG).[10]

-

Cell Lysis: Bacterial cells are harvested and lysed to release the cellular contents, including the recombinant integrase.

-

Purification:

-

Affinity Chromatography: If the protein is tagged, it can be purified using affinity chromatography (e.g., nickel-chelating chromatography for His-tagged proteins).[19]

-

Ion-Exchange and Size-Exclusion Chromatography: Further purification steps, such as ion-exchange and size-exclusion chromatography, are often employed to achieve high purity.[20]

-

-

Protein Refolding: If the protein is expressed in inclusion bodies, a refolding step is necessary to obtain the correctly folded, active enzyme.[19]

HIV-1 Integrase Strand Transfer Assay

This in vitro assay measures the ability of integrase to catalyze the strand transfer reaction and is a primary tool for screening and characterizing inhibitors.[15][21]

Protocol:

-

Substrate Preparation: Two DNA oligonucleotides are used: a "donor" DNA mimicking the viral DNA end, often labeled with biotin, and a "target" DNA, which can be labeled with a different tag like digoxigenin (DIG).[15]

-

Reaction Setup: The reaction mixture contains purified HIV-1 integrase, the donor and target DNA substrates, a divalent metal cation (Mg²⁺ or Mn²⁺), and a suitable buffer.[2][8]

-

Inhibitor Addition: Test compounds are added to the reaction mixture at varying concentrations.

-

Incubation: The reaction is incubated at 37°C to allow the strand transfer reaction to proceed.[2]

-

Detection: The product of the reaction, a larger DNA molecule containing both the donor and target sequences, is detected. If using biotin and DIG labels, the product can be captured on a streptavidin-coated plate and detected with an anti-DIG antibody conjugated to an enzyme (e.g., horseradish peroxidase) for colorimetric or chemiluminescent readout.[15]

X-ray Crystallography of Integrase-Inhibitor Complexes

X-ray crystallography provides high-resolution structural information about the interaction between integrase and its inhibitors.

Protocol:

-

Protein-Inhibitor Complex Formation: Purified HIV-1 integrase (or a specific domain) is incubated with the inhibitor to form a stable complex.

-

Crystallization: The complex is subjected to crystallization screening to identify conditions (e.g., precipitant, pH, temperature) that promote the formation of well-ordered crystals.[5][7]

-

X-ray Diffraction Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.[22]

-

Structure Determination and Refinement: The diffraction data is processed to determine the electron density map, from which an atomic model of the protein-inhibitor complex is built and refined.

Cryo-Electron Microscopy (Cryo-EM) of Intasome Complexes

Cryo-EM has been instrumental in determining the structure of the large and flexible HIV-1 intasome complex.[17][18]

Protocol:

-

Intasome Assembly: The HIV-1 intasome is assembled in vitro by incubating purified integrase with viral DNA end mimics.[20]

-

Grid Preparation: A small volume of the intasome solution is applied to an EM grid, which is then rapidly plunge-frozen in liquid ethane to vitrify the sample.

-

Data Collection: The frozen grids are imaged in a transmission electron microscope at cryogenic temperatures. A large number of images of individual intasome particles are collected.[18]

-

Image Processing and 3D Reconstruction: The particle images are computationally aligned and averaged to generate a high-resolution three-dimensional reconstruction of the intasome.[17]

Quantitative PCR (qPCR) for HIV-1 Replication

qPCR is used to quantify the amount of viral DNA in infected cells, providing a measure of viral replication and the effectiveness of antiviral compounds.[1][14]

Protocol:

-

Cell Infection: Target cells (e.g., peripheral blood mononuclear cells or a CD4+ cell line) are infected with HIV-1 in the presence or absence of an inhibitor.[14]

-

DNA Extraction: Total DNA is extracted from the infected cells at a specific time point post-infection.[4]

-

qPCR Reaction: A real-time PCR reaction is performed using primers and a probe that are specific for a region of the HIV-1 genome (e.g., the long terminal repeat, LTR).[14]

-

Quantification: The amount of viral DNA is quantified by comparing the amplification signal to a standard curve of known DNA concentrations.[4]

Visualizing Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes and experimental workflows related to the structural biology of HIV-1 integrase.

Caption: HIV-1 replication cycle and the point of integrase inhibitor action.

Caption: Workflow for the expression and purification of recombinant HIV-1 integrase.

Caption: Experimental workflow for the HIV-1 integrase strand transfer assay.

Conclusion

The structural and functional elucidation of the HIV-1 integrase-inhibitor complex has been a cornerstone of modern antiretroviral drug development. The detailed understanding of the molecular interactions at the heart of the enzyme's active site has enabled the rational design of highly potent and durable inhibitors. The transition from first to third-generation INSTIs exemplifies the power of structure-based drug design in overcoming the challenge of antiviral resistance.

This technical guide has provided a comprehensive overview of the current state of knowledge, from the fundamental principles of integrase function and inhibition to the practical experimental methodologies that drive this field forward. The quantitative data presented herein underscore the superior properties of the newer generation of inhibitors, while the detailed protocols offer a starting point for researchers seeking to contribute to this vital area of research. The continued application of advanced structural biology techniques, such as cryo-EM, promises to further refine our understanding and pave the way for the development of even more effective therapies against HIV-1.

References

- 1. A quantitative PCR method for the assay of HIV-1 provirus load in peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. HIV-1 Integrase Strand Transfer Inhibitors Stabilize an Integrase-Single Blunt-Ended DNA Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. media.tghn.org [media.tghn.org]

- 5. Structure of the HIV-1 integrase catalytic domain complexed with an inhibitor: A platform for antiviral drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cryo-EM structures and atomic model of the HIV-1 strand transfer complex intasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Factors Influencing the Binding of HIV‐1 Protease Inhibitors: Insights from Machine Learning Models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. High-level expression and purification of untagged and histidine-tagged HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mybiosource.com [mybiosource.com]

- 12. HIV-1 Integrase Strand Transfer Inhibitors with Reduced Susceptibility to Drug Resistant Mutant Integrases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]

- 14. Quantitative PCR used to Assess HIV-1 Integration and 2-LTR Circle Formation in Human Macrophages, Peripheral Blood Lymphocytes and a CD4+ Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A novel high-throughput format assay for HIV-1 integrase strand transfer reaction using magnetic beads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. HIV-1 Intasomes Assembled with Excess Integrase C-Terminal Domain Protein Facilitate Structural Studies by Cryo-EM and Reveal the Role of the Integrase C-Terminal Tail in HIV-1 Integration - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Structural Basis for Strand Transfer Inhibitor Binding to HIV Intasomes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Rapid, high-throughput purification of HIV-1 integrase using microtiter plate technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 21. Structural Studies of the HIV-1 Integrase Protein: Compound Screening and Characterization of a DNA-Binding Inhibitor | PLOS One [journals.plos.org]

- 22. X-Ray Crystal Structures of Human Immunodeficiency Virus Type 1 Protease Mutants Complexed with Atazanavir - PMC [pmc.ncbi.nlm.nih.gov]

The Core of HIV-1 Defeat: An In-Depth Technical Guide to the In Vitro Antiviral Activity of a CCR5 Co-receptor Antagonist

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Note: The specific compound "HIV-1 entry inhibitor-3" was not publicly identifiable. This guide therefore focuses on a well-characterized and clinically approved HIV-1 entry inhibitor, Maraviroc, as a representative example of a CCR5 co-receptor antagonist. The principles and methodologies described herein are broadly applicable to the study of other HIV-1 entry inhibitors.

Introduction

The entry of Human Immunodeficiency Virus Type 1 (HIV-1) into host cells is a critical first step in its replication cycle and presents a key target for antiretroviral therapy. This process is a complex cascade of events involving the interaction of the viral envelope glycoprotein (Env), composed of gp120 and gp41, with the host cell's CD4 receptor and a co-receptor, typically CCR5 or CXCR4.[1] Entry inhibitors are a class of antiretroviral drugs that disrupt this process, preventing the virus from establishing infection within the cell.[2] This technical guide provides a comprehensive overview of the in vitro antiviral activity of a representative CCR5 antagonist, Maraviroc, including quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.

Data Presentation: Quantitative In Vitro Antiviral Activity of Maraviroc

Maraviroc demonstrates potent and specific antiviral activity against HIV-1 strains that use the CCR5 co-receptor (R5-tropic viruses).[3] Its efficacy is significantly reduced or absent against viruses that utilize the CXCR4 co-receptor (X4-tropic) or both (dual/mixed-tropic).[4] The following tables summarize the quantitative data on Maraviroc's in vitro antiviral activity from various studies.

Table 1: In Vitro Antiviral Activity of Maraviroc against CCR5-Tropic HIV-1 Primary Isolates

| HIV-1 Clade | Number of Isolates | Geometric Mean IC90 (nM) |

| A | 5 | 1.8 |

| B | 15 | 2.1 |

| C | 10 | 2.3 |

| D | 5 | 1.5 |

| F | 3 | 1.9 |

| G | 5 | 2.4 |

| Overall | 43 | 2.0 |

Data adapted from studies on the broad-spectrum anti-HIV-1 activity of Maraviroc.[3]

Table 2: Comparative In Vitro Activity of Maraviroc against Laboratory-Adapted HIV-1 Strains

| HIV-1 Strain (Co-receptor Tropism) | Antiviral Agent | IC50 (nM) |

| Ba-L (R5) | Maraviroc | 2.5 ± 0.9 |

| JR-CSF (R5) | Maraviroc | 1.7 ± 0.6 |

| NL4-3 (X4) | Maraviroc | >10,000 |

| HXB2 (X4) | Maraviroc | >10,000 |

IC50 values represent the concentration of the drug required to inhibit 50% of viral replication in vitro.

Experimental Protocols: Assessing In Vitro Antiviral Activity

The following protocols describe common methodologies used to determine the in vitro efficacy of HIV-1 entry inhibitors like Maraviroc.

Pseudovirus Single-Round Infectivity Assay

This assay is a widely used method to quantify the neutralizing activity of antiretroviral drugs in a high-throughput and safe manner, as the pseudoviruses are replication-incompetent.

a. Materials:

-

HEK293T cells

-

HIV-1 Env-pseudotyped luciferase reporter virus stocks (e.g., based on a pNL4-3.Luc.R-E- backbone)

-

Target cells expressing CD4 and CCR5 (e.g., TZM-bl cells or activated primary CD4+ T cells)

-

Cell culture medium (e.g., DMEM with 10% FBS, penicillin-streptomycin)

-

Maraviroc or other test compounds

-

Luciferase assay reagent

-

Luminometer

b. Methodology:

-

Cell Plating: Seed target cells (e.g., TZM-bl) in a 96-well plate at an appropriate density and incubate overnight.

-

Compound Dilution: Prepare serial dilutions of Maraviroc in cell culture medium.

-

Incubation with Inhibitor: Add the diluted compounds to the plated cells and incubate for 1-2 hours.

-

Infection: Add a standardized amount of HIV-1 Env-pseudotyped virus to each well.

-

Incubation: Incubate the plates for 48-72 hours to allow for viral entry and reporter gene expression.

-

Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.

-

Data Analysis: Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response data to a sigmoidal curve.

Peripheral Blood Mononuclear Cell (PBMC) Assay

This assay utilizes primary human immune cells, providing a more physiologically relevant model for assessing antiviral activity.

a. Materials:

-

Human PBMCs isolated from healthy donors

-

Phytohemagglutinin (PHA) and Interleukin-2 (IL-2) for T cell activation

-

Replication-competent CCR5-tropic HIV-1 isolates

-

Maraviroc or other test compounds

-

p24 antigen ELISA kit

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS, IL-2, penicillin-streptomycin)

b. Methodology:

-

PBMC Activation: Stimulate PBMCs with PHA for 2-3 days, then culture in the presence of IL-2.

-

Compound Addition: Add serial dilutions of Maraviroc to the activated PBMCs.

-

Infection: Infect the cells with a standardized amount of HIV-1.

-

Culture and Monitoring: Culture the infected cells for 7-10 days, collecting supernatant samples every 2-3 days.

-

p24 ELISA: Quantify the amount of HIV-1 p24 antigen in the culture supernatants using an ELISA kit.

-

Data Analysis: Determine the IC50 and IC90 values by analyzing the inhibition of p24 production at different drug concentrations.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the HIV-1 entry pathway, the mechanism of action of Maraviroc, and a typical experimental workflow for inhibitor screening.

Conclusion

The in vitro assessment of antiviral activity is a cornerstone of antiretroviral drug development. For HIV-1 entry inhibitors like the CCR5 antagonist Maraviroc, assays that quantify the inhibition of viral entry into susceptible cells are paramount. The data clearly indicate that Maraviroc is a potent and selective inhibitor of CCR5-tropic HIV-1. The methodologies outlined in this guide provide a robust framework for the continued discovery and characterization of new entry inhibitors, which remain a vital component of the therapeutic arsenal against HIV-1.[1][5] The development of such agents, with their unique mechanism of action, offers crucial options for treatment-experienced patients and those with resistance to other drug classes.

References

- 1. Profile of maraviroc: a CCR5 antagonist in the management of treatment-experienced HIV patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CD8 T Cell Virus Inhibition Assay Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Maraviroc (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor CCR5 with Broad-Spectrum Anti-Human Immunodeficiency Virus Type 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Maraviroc? [synapse.patsnap.com]

- 5. [Pharmacokinetics, interactions and mechanism of action of maraviroc] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Preliminary Pharmacokinetic Profile of a Second-Generation HIV-1 Maturation Inhibitor: GSK3532795 (BMS-955176)

Disclaimer: The specific compound "HIV-1 maturation inhibitor-3" is not a standardized nomenclature found in publicly available scientific literature. Therefore, this guide focuses on a well-documented, second-generation HIV-1 maturation inhibitor, GSK3532795 (formerly known as BMS-955176) , as a representative of this class of antiretroviral agents.

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) maturation inhibitors are a class of antiretroviral drugs that target the final stages of the viral life cycle.[1] Unlike many other antiretrovirals that act earlier, maturation inhibitors prevent the conversion of newly assembled viral particles into their mature, infectious form.[1] This is achieved by inhibiting the final cleavage of the Gag polyprotein, specifically the separation of the capsid protein (CA) from the spacer peptide 1 (SP1).[2] This disruption results in the production of non-infectious virions, thus halting the spread of the virus.[2]

The first-generation maturation inhibitor, bevirimat, showed promise but was limited by its lack of efficacy against HIV-1 strains with naturally occurring polymorphisms in the Gag protein.[2][3] This led to the development of second-generation inhibitors, such as GSK3532795 (BMS-955176), designed to have improved potency and broader activity against these polymorphic strains.[2][4] This technical guide provides a comprehensive overview of the preliminary pharmacokinetic profile of GSK3532795, detailing its preclinical and clinical data, the experimental protocols used in its evaluation, and its mechanism of action.

Mechanism of Action

GSK3532795, like other maturation inhibitors, targets the Gag polyprotein precursor of HIV-1. The viral protease systematically cleaves the Gag and Gag-Pol polyproteins to release structural proteins and enzymes essential for viral replication.[1] The final and critical cleavage step is the separation of the capsid (CA, p24) from the spacer peptide 1 (SP1).[2] GSK3532795 binds to the Gag polyprotein and specifically blocks this cleavage event.[2][5] This results in the formation of immature, non-infectious viral particles with defective cores.[2]

Data Presentation

Preclinical Pharmacokinetic Profile

A comprehensive evaluation of the pharmacokinetic profile of GSK3532795 was conducted in several preclinical species. The compound exhibited a favorable pharmacokinetic disposition with low clearance and adequate tissue distribution, contributing to a long half-life.[4]

| Species | Dose (mg/kg) | Route | CL (mL/min/kg) | Vd (L/kg) | t1/2 (h) | AUC0-6h (nM·h) |

| Mouse | 5 | PO | 2.2 | 1.1 | 6.6 | - |

| Rat | 5 | PO | 0.8 | 0.5 | 9.8 | 14198 |

| Dog | 1 | PO | 0.13 | 0.36 | 31.7 | - |

| Cynomolgus Monkey | 1 | PO | 0.3 | 0.6 | 23.4 | - |

| CL: Clearance, Vd: Volume of distribution, t1/2: Half-life, AUC: Area under the curve. Data sourced from[4]. |

Clinical Pharmacokinetic and Efficacy Profile

Phase I and II clinical trials have provided valuable insights into the pharmacokinetics, safety, and antiviral activity of GSK3532795 in humans.

Phase IIa Study (NCT01803074): This randomized, dose-ranging trial evaluated once-daily doses of GSK3532795 (5 mg to 120 mg) as monotherapy for 10 days in treatment-naïve and -experienced HIV-1 infected patients.[6][7]

-

Antiviral Activity: At doses of 40 mg or higher, a median decline in plasma HIV-1 RNA of greater than 1 log10 was observed by the end of the study period.[4] The antiviral activity was consistent in patients with wild-type HIV-1 and those with polymorphisms that confer resistance to first-generation maturation inhibitors.[4][6]

-

Safety: The treatment was generally well-tolerated with no serious adverse events reported.[6]

Phase IIb Study (NCT02415595): This study investigated the efficacy and safety of three different doses of GSK3532795 (60 mg, 120 mg, and 180 mg once daily) in combination with tenofovir/emtricitabine (TDF/FTC) compared to efavirenz (EFV) plus TDF/FTC in treatment-naïve HIV-1 infected adults over 24 weeks.[3][8]

| Treatment Arm | N | HIV-1 RNA <40 copies/mL at Week 24 (%) |

| GSK3532795 60 mg + TDF/FTC | 52 | 83 |

| GSK3532795 120 mg + TDF/FTC | 51 | 76 |

| GSK3532795 180 mg + TDF/FTC | 52 | 81 |

| Efavirenz 600 mg + TDF/FTC | 51 | 77 |

| Data sourced from[3]. |

-

Pharmacokinetics: The pharmacokinetic profile of GSK3532795 supported once-daily dosing.[9]

-

Safety: While efficacious, GSK3532795 was associated with a higher rate of gastrointestinal adverse events compared to efavirenz.[3][8] Development of GSK3532795 was discontinued due to these tolerability issues and a higher rate of treatment-emergent resistance to the nucleoside reverse transcriptase inhibitor backbone.[10]

Experimental Protocols

In Vitro Antiviral Activity Assay (MT-2 Cell-Based Assay)

The antiviral activity of GSK3532795 is typically determined using a multiple-cycle drug susceptibility assay with MT-2 cells, a human T-cell line susceptible to HIV-1 infection.[10]

Principle: The assay measures the ability of the compound to inhibit HIV-1 replication in cell culture. The endpoint is often the quantification of viral p24 antigen in the culture supernatant, a marker of viral production.

Detailed Methodology:

-

Cell Preparation: MT-2 cells are cultured in appropriate growth medium (e.g., RPMI-1640 supplemented with fetal bovine serum, penicillin, and streptomycin) and maintained at a suitable density.

-

Compound Dilution: A serial dilution of GSK3532795 is prepared in the culture medium to create a range of concentrations for testing.

-

Infection: MT-2 cells are infected with a laboratory-adapted strain of HIV-1 (e.g., NL4-3) at a predetermined multiplicity of infection (MOI).

-

Treatment: Immediately after infection, the diluted compound is added to the cell cultures. A no-drug control (virus only) and a no-virus control (cells only) are included.

-

Incubation: The treated and control cultures are incubated at 37°C in a humidified 5% CO2 atmosphere for a period that allows for multiple rounds of viral replication (typically 3-5 days).

-

Endpoint Measurement (p24 ELISA):

-

After incubation, the cell culture supernatants are harvested.

-

The supernatants are treated with a lysis buffer (e.g., containing Triton X-100) to inactivate the virus and release the p24 antigen.

-

The concentration of p24 antigen is quantified using a commercial or in-house enzyme-linked immunosorbent assay (ELISA) kit.[11] The ELISA typically involves capturing the p24 antigen with a specific antibody coated on a microplate, followed by detection with a second, enzyme-conjugated antibody.[11]

-

The amount of p24 is determined by measuring the absorbance or luminescence generated by the enzyme's reaction with its substrate.

-

-

Data Analysis: The percentage of inhibition of viral replication at each drug concentration is calculated relative to the no-drug control. The 50% effective concentration (EC50) is then determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Bioanalytical Method for Pharmacokinetic Studies

The quantification of GSK3532795 in biological matrices (e.g., plasma) from preclinical and clinical studies is essential for determining its pharmacokinetic parameters. This is typically achieved using a validated bioanalytical method, most commonly high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).

Principle: This method allows for the sensitive and selective quantification of the drug in a complex biological matrix.

General Methodology:

-

Sample Preparation:

-

Plasma samples are thawed.

-

An internal standard (a molecule with similar chemical properties to the analyte) is added to the plasma samples, calibrators, and quality control samples.

-

The drug and internal standard are extracted from the plasma proteins using techniques such as protein precipitation (e.g., with acetonitrile or methanol), liquid-liquid extraction, or solid-phase extraction.

-

The extracted sample is then evaporated to dryness and reconstituted in a solvent compatible with the HPLC mobile phase.

-

-

Chromatographic Separation (HPLC):

-

The reconstituted sample is injected into an HPLC system.

-

The drug and internal standard are separated from other matrix components on a C18 analytical column using a specific mobile phase (a mixture of aqueous and organic solvents).

-

-

Detection (Tandem Mass Spectrometry - MS/MS):

-

The eluent from the HPLC is introduced into the mass spectrometer.

-

The molecules are ionized (e.g., by electrospray ionization).

-

The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the drug and the internal standard, providing high selectivity.

-

-

Quantification:

-

A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard versus the known concentrations of the calibrators.

-

The concentration of the drug in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.

-

-

Method Validation: The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its accuracy, precision, selectivity, sensitivity, reproducibility, and stability.

Conclusion

GSK3532795 (BMS-955176) is a second-generation HIV-1 maturation inhibitor with potent antiviral activity against a broad range of HIV-1 isolates, including those resistant to the first-generation inhibitor bevirimat. Preclinical studies demonstrated a favorable pharmacokinetic profile with a long half-life, supporting once-daily dosing. Clinical trials confirmed its antiviral efficacy in HIV-1 infected individuals. However, its development was halted due to gastrointestinal tolerability issues and the emergence of resistance to the background nucleoside reverse transcriptase inhibitor regimen. Despite its discontinuation, the study of GSK3532795 has provided valuable insights into the therapeutic potential and challenges of targeting HIV-1 maturation. The data and methodologies described in this guide are crucial for the continued research and development of novel antiretroviral agents in this class.

References

- 1. New bioanalytical method for the quantification of (-) - hydroxycitric acid in human plasma using UPLC-MS/MS and its application in a Garcinia cambogia pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. wisdomlib.org [wisdomlib.org]

- 3. Safety, efficacy, and dose response of the maturation inhibitor GSK3532795 (formerly known as BMS-955176) plus tenofovir/emtricitabine once daily in treatment-naive HIV-1-infected adults: Week 24 primary analysis from a randomized Phase IIb trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Second Generation Inhibitors of HIV-1 Maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Bristol Myers Squibb - Complete Phase 2a Study of HIV-1 Investigational Maturation Inhibitor Demonstrates Positive Results for Therapy Designed to Attack Virus Differently Than Existing Treatments [news.bms.com]

- 7. cellbiolabs.com [cellbiolabs.com]

- 8. Safety, efficacy, and dose response of the maturation inhibitor GSK3532795 (formerly known as BMS-955176) plus tenofovir/emtricitabine once daily in treatment-naive HIV-1-infected adults: Week 24 primary analysis from a randomized Phase IIb trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of BMS-955176, a Second Generation HIV-1 Maturation Inhibitor with Broad Spectrum Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Resistance profile of the HIV-1 maturation inhibitor GSK3532795 in vitro and in a clinical study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of RT-3: A Technical Whitepaper on the Early-Stage Development of a Novel HIV-1 Reverse Transcriptase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless evolution of the human immunodeficiency virus type 1 (HIV-1) and the emergence of drug-resistant strains necessitate a continuous pipeline of novel antiretroviral agents. This document details the early-stage development of a promising new chemical entity, designated as HIV-1 Reverse Transcriptase Inhibitor-3 (RT-3), a non-nucleoside reverse transcriptase inhibitor (NNRTI). We delineate the strategic approach from initial hit identification through lead optimization and preclinical characterization, presenting key quantitative data, detailed experimental protocols, and visual representations of critical pathways and workflows. This technical guide serves as a comprehensive resource for researchers engaged in the discovery and development of next-generation HIV-1 therapeutics.

Introduction: The Unmet Need and the Role of Reverse Transcriptase

The HIV-1 reverse transcriptase (RT) enzyme is a cornerstone of the viral replication cycle, responsible for converting the single-stranded viral RNA genome into double-stranded proviral DNA.[1][2][3] This pivotal role has established RT as a primary target for antiretroviral therapy.[4][5] Current therapeutic regimens heavily rely on two main classes of RT inhibitors: nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs).[4][5][6][7] While highly effective, the utility of existing drugs is challenged by the virus's high mutation rate, leading to the selection of drug-resistant variants.[6][8] This underscores the urgent need for new RT inhibitors with novel mechanisms of action and improved resistance profiles.[4]

RT-3 emerges from a fragment-based screening campaign designed to identify novel chemical scaffolds that bind to a distinct allosteric site within the RT p66 subunit, a site spatially separate from the NNRTI binding pocket.[4][8][9] The early data presented herein suggest that RT-3 possesses potent inhibitory activity against wild-type HIV-1 and clinically relevant drug-resistant strains.

HIV-1 Replication Cycle and the Mechanism of Reverse Transcriptase Inhibition

The lifecycle of HIV-1 begins with the fusion of the viral envelope with the host cell membrane, releasing the viral capsid into the cytoplasm.[10] Within the capsid, reverse transcriptase initiates the synthesis of proviral DNA from the viral RNA template.[11][12] This process is a critical checkpoint for therapeutic intervention.

RT-3, as an NNRTI, binds to an allosteric site on the reverse transcriptase enzyme.[8][9] This binding induces a conformational change in the enzyme's active site, thereby inhibiting the polymerase activity and halting DNA synthesis.[9]

Experimental Protocols

The following section details the key experimental methodologies employed in the early-stage characterization of RT-3.

Recombinant HIV-1 Reverse Transcriptase Inhibition Assay

This in vitro assay quantifies the direct inhibitory effect of RT-3 on the enzymatic activity of recombinant HIV-1 RT.

-

Materials:

-

Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)

-

Poly(rA)-oligo(dT) template-primer

-

[³H]-dTTP (tritiated deoxythymidine triphosphate)

-

Reaction Buffer: 50 mM Tris-HCl (pH 7.8), 60 mM KCl, 10 mM MgCl₂, 1 mM DTT

-

Test compound (RT-3) dissolved in DMSO

-

Glass fiber filters

-

Scintillation fluid and counter

-

-

Procedure:

-

Prepare serial dilutions of RT-3 in the reaction buffer.

-

In a 96-well plate, combine the reaction buffer, poly(rA)-oligo(dT), and [³H]-dTTP.

-

Add the diluted RT-3 or DMSO (vehicle control) to the respective wells.

-

Initiate the reaction by adding the recombinant HIV-1 RT.

-

Incubate the plate at 37°C for 1 hour.

-

Terminate the reaction by spotting the reaction mixture onto glass fiber filters and precipitating the newly synthesized DNA with trichloroacetic acid.

-

Wash the filters to remove unincorporated [³H]-dTTP.

-

Measure the radioactivity of the filters using a scintillation counter.

-

Calculate the 50% inhibitory concentration (IC₅₀) by fitting the data to a dose-response curve.[13]

-

Anti-HIV-1 Activity in Cell Culture

This cell-based assay determines the efficacy of RT-3 in inhibiting HIV-1 replication in a cellular context.

-

Materials:

-

MT-4 cells (human T-cell line)

-

HIV-1 laboratory-adapted strain (e.g., IIIB)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin

-

Test compound (RT-3)

-

p24 antigen ELISA kit

-

-

Procedure:

-

Seed MT-4 cells in a 96-well plate.

-

Prepare serial dilutions of RT-3 in the culture medium.

-

Add the diluted RT-3 to the cells.

-

Infect the cells with a known amount of HIV-1.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 4-5 days.

-

Harvest the cell culture supernatant.

-

Quantify the amount of HIV-1 p24 antigen in the supernatant using an ELISA kit as a measure of viral replication.

-

Calculate the 50% effective concentration (EC₅₀) from the dose-response curve.[14]

-

Cytotoxicity Assay

This assay assesses the potential toxic effects of RT-3 on host cells.

-

Materials:

-

MT-4 cells

-

Culture medium

-

Test compound (RT-3)

-

Cell viability reagent (e.g., MTT or CellTiter-Glo®)

-

-

Procedure:

-

Seed MT-4 cells in a 96-well plate.

-

Add serial dilutions of RT-3 to the cells.

-

Incubate the plate under the same conditions as the antiviral assay.

-

Add the cell viability reagent and measure the signal according to the manufacturer's instructions.

-

Calculate the 50% cytotoxic concentration (CC₅₀) from the dose-response curve.[14]

-

Quantitative Data Summary

The following tables summarize the key in vitro data for RT-3 compared to a reference NNRTI, Nevirapine.

Table 1: In Vitro Inhibitory Activity of RT-3

| Compound | Target | Assay | IC₅₀ (nM) |

| RT-3 | HIV-1 RT | Recombinant Enzyme Assay | 15.2 ± 2.1 |

| Nevirapine | HIV-1 RT | Recombinant Enzyme Assay | 200 ± 15 |

Table 2: Antiviral Activity and Cytotoxicity of RT-3 in MT-4 Cells

| Compound | EC₅₀ (nM) vs. HIV-1 IIIB | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |

| RT-3 | 25.8 ± 3.5 | > 50 | > 1938 |

| Nevirapine | 50.1 ± 6.2 | > 100 | > 1996 |

Table 3: Activity of RT-3 against NNRTI-Resistant HIV-1 Strains

| HIV-1 Strain | Key Resistance Mutation | RT-3 EC₅₀ (nM) | Nevirapine EC₅₀ (nM) | Fold Change in EC₅₀ (RT-3) |

| Wild-Type | - | 25.8 | 50.1 | 1.0 |

| A | K103N | 48.2 | > 10,000 | 1.9 |

| B | Y181C | 61.5 | > 10,000 | 2.4 |

| C | G190A | 77.4 | > 10,000 | 3.0 |

Experimental Workflow for Early-Stage NNRTI Development

The early-stage development of a novel NNRTI like RT-3 follows a structured workflow from initial discovery to preclinical candidate selection.

Conclusion and Future Directions

The early-stage data for RT-3 are highly encouraging. This novel NNRTI demonstrates potent inhibition of wild-type HIV-1 reverse transcriptase and maintains significant activity against key NNRTI-resistant mutants. The favorable selectivity index suggests a low potential for cytotoxicity.

Future efforts will focus on comprehensive structure-activity relationship (SAR) studies to further optimize the potency and resistance profile of the RT-3 scaffold.[15][16] In parallel, in-depth ADME (absorption, distribution, metabolism, and excretion) and pharmacokinetic studies will be initiated to assess the druggability of this compound series.[12][17][18][19] Promising analogues will advance to in vivo efficacy studies in relevant animal models of HIV infection.[20] The ultimate goal is the selection of a preclinical candidate with a superior profile to existing NNRTIs for advancement into clinical development.

References

- 1. FRET-based assay to screen inhibitors of HIV-1 reverse transcriptase and nucleocapsid protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and synthesis of novel HIV-1 inhibitors [uochb.cz]

- 3. Design and synthesis of novel inhibitors of HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. mdpi.com [mdpi.com]

- 6. Emerging Reverse Transcriptase Inhibitors for HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reverse Transcriptase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Insights into HIV-1 Reverse Transcriptase (RT) Inhibition and Drug Resistance from Thirty Years of Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by Nonnucleoside Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. Anti-HIV-1 activities in extracts from some medicinal plants as assessed in an in vitro biochemical HIV-1 reverse transcriptase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 18. academic.oup.com [academic.oup.com]

- 19. Pharmacokinetics and Pharmacodynamics in HIV Prevention; Current Status and Future Directions: A Summary of the DAIDS and BMGF Sponsored Think Tank on Pharmacokinetics (PK)/Pharmacodynamics (PD) in HIV Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A Holistic Review of the Preclinical Landscape for Long-Acting Anti-infective Drugs Using HIV as a Paradigm - PMC [pmc.ncbi.nlm.nih.gov]

The Binding Kinetics of Darunavir: A Technical Guide for Researchers

An In-depth Analysis of the Binding Profile of a Potent HIV-1 Protease Inhibitor

This technical guide provides a comprehensive overview of the binding kinetics of Darunavir, a potent second-generation HIV-1 protease inhibitor. Designed for researchers, scientists, and drug development professionals, this document details the quantitative binding data, experimental methodologies, and the molecular mechanism of action of Darunavir, offering insights into its high efficacy and genetic barrier to resistance.

Quantitative Binding Data

The binding affinity and kinetics of Darunavir for HIV-1 protease have been extensively characterized using various biophysical techniques. The following tables summarize the key quantitative data, providing a comparative view of its interaction with wild-type and multidrug-resistant (MDR) protease variants.

Table 1: Binding Kinetics of Darunavir and Other Protease Inhibitors with Wild-Type HIV-1 Protease. [1][2]

| Inhibitor | Association Rate (k_on) (10⁵ M⁻¹s⁻¹) | Dissociation Rate (k_off) (10⁻⁵ s⁻¹) | Equilibrium Dissociation Constant (K_D) (pM) | Dissociative Half-life (t₁/₂) (h) |

| Darunavir | 1.2 | < 0.003 | < 2.6 | > 240 |

| Amprenavir | 1.3 | 4.6 | 350 | 4.2 |

| Atazanavir | 0.3 | 2.0 | 670 | 9.6 |

| Lopinavir | 0.6 | 0.9 | 160 | 21.4 |

| Tipranavir | 0.2 | 3.6 | 1800 | 5.3 |

Table 2: Binding Affinity of Darunavir to Wild-Type and Multidrug-Resistant (MDR) HIV-1 Protease. [1][2]

| Protease Variant | Number of PI Mutations | Fold Change in K_D vs. Wild-Type |

| Wild-Type | 0 | 1 |

| MDR Mutant A | 14 | 930 |

| MDR Mutant B | 13 | 110 |

| MDR Mutant C | 12 | 180 |

| MDR Mutant D | 11 | 230 |

| MDR Mutant E | 10 | 150 |

Experimental Protocols

The determination of the binding kinetics of Darunavir to HIV-1 protease predominantly relies on two key biophysical techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR)

SPR is a label-free optical sensing technique used to measure real-time biomolecular interactions. It provides data on the association and dissociation rates of an inhibitor to its target protein.

Methodology:

-

Immobilization of Ligand:

-

Recombinant HIV-1 protease (wild-type or mutant) is covalently immobilized on a sensor chip surface (e.g., a CM5 sensor chip) via amine coupling.

-

The surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

The protease, diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5), is injected over the activated surface.

-

Remaining active esters are deactivated by injecting ethanolamine-HCl.

-

-

Analyte Binding Analysis:

-

A running buffer (e.g., HBS-EP buffer) is continuously flowed over the sensor surface to establish a stable baseline.

-

Darunavir (analyte), serially diluted in the running buffer to a range of concentrations, is injected over the immobilized protease surface for a defined association phase (e.g., 215 seconds).[3]

-

The running buffer is then flowed over the surface for a dissociation phase (e.g., 1,000 seconds) to monitor the release of the bound inhibitor.[3]

-

-

Data Analysis:

-

The resulting sensorgrams (plots of response units versus time) are fitted to a 1:1 Langmuir binding model to determine the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D = k_off / k_on).

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of an inhibitor to its target protein, providing a complete thermodynamic profile of the interaction.

Methodology:

-

Sample Preparation:

-

Purified recombinant HIV-1 protease is placed in the sample cell of the calorimeter.

-

Darunavir is loaded into the injection syringe. Both the protein and the inhibitor are in an identical buffer (e.g., 10 mM sodium acetate, pH 5.0, with 2% DMSO) to minimize heats of dilution.[4]

-

-

Titration:

-

A series of small, precise injections of the Darunavir solution are made into the protease solution in the sample cell.

-

The heat released or absorbed during each injection is measured by the instrument.

-

-

Data Analysis:

-

The integrated heat data are plotted against the molar ratio of inhibitor to protein.

-

The resulting isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (K_A = 1/K_D), the binding enthalpy (ΔH), and the stoichiometry of the interaction (n). The binding entropy (ΔS) and Gibbs free energy (ΔG) can then be calculated.

-

Note on High-Affinity Interactions: For very high-affinity inhibitors like Darunavir, a direct ITC experiment may result in a sigmoidal curve that is difficult to fit accurately. In such cases, a competition ITC experiment is employed.[5][6] This involves titrating the high-affinity inhibitor into a solution of the target protein that has been pre-saturated with a weaker, known inhibitor.

Mechanism of Action and Signaling Pathway Diagrams

Darunavir is a nonpeptidic protease inhibitor that prevents the maturation of HIV-1 by blocking the proteolytic cleavage of Gag and Gag-Pol polyproteins.[7][8] This inhibition results in the production of immature, non-infectious viral particles.[8] Darunavir exhibits a high genetic barrier to resistance due to its extensive hydrogen bonding with the backbone of the protease active site and its ability to inhibit both protease enzymatic activity and dimerization.[9][10]

The following diagrams illustrate the experimental workflow for determining binding kinetics and the inhibitory mechanism of Darunavir.

References

- 1. Binding kinetics of darunavir to human immunodeficiency virus type 1 protease explain the potent antiviral activity and high genetic barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Binding Kinetics of Darunavir to Human Immunodeficiency Virus Type 1 Protease Explain the Potent Antiviral Activity and High Genetic Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. HIV-protease binding Archives - AFFINImeter's Blog [blog.affinimeter.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. What is the mechanism of Darunavir? [synapse.patsnap.com]

- 9. Darunavir - Wikipedia [en.wikipedia.org]

- 10. Mechanism of Darunavir (DRV)’s High Genetic Barrier to HIV-1 Resistance: A Key V32I Substitution in Protease Rarely Occurs, but Once It Occurs, It Predisposes HIV-1 To Develop DRV Resistance - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Exploring the Chemical Space of HIV-1 Protease Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the methodologies and data central to the exploration and development of Human Immunodeficiency Virus Type 1 (HIV-1) Protease Inhibitors. HIV-1 protease is a critical enzyme for viral replication, making it a primary target for antiretroviral therapy.[1][2] The discovery of potent inhibitors is a triumph of structure-based drug design, yet the emergence of drug-resistant strains necessitates the continuous exploration of new chemical entities.[3] This document details the computational and experimental strategies used to navigate the vast chemical space, presents key quantitative data for prominent inhibitors, and outlines detailed protocols for essential experiments.

Computational Exploration of Chemical Space

Computer-Aided Drug Design (CADD) has become indispensable for identifying and optimizing potential antiviral compounds, allowing for the screening of vast virtual libraries and providing insights into molecular interactions.[1][4]

Key Methodologies:

-

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of compounds and their biological activities.[2][5] These models are used to predict the activity of novel molecules and guide the design of more potent inhibitors.[2][6] For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide insights into the steric, electrostatic, and hydrophobic properties required for high-affinity binding.[3]

-

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity.[1] It is extensively used to screen large compound databases to identify potential "hits" that can bind to the active site of HIV-1 protease.[1][7] The accuracy of docking can be benchmarked against other protocols, with some methods showing a strong correlation between predicted scores and experimental binding affinities.[8]

-

Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of the protease-inhibitor complex over time.[1][9] These simulations provide crucial information on the stability of interactions, the role of solvent molecules, and conformational changes in the protein, such as the opening and closing of the flexible "flaps" that cover the active site.[10][11][12] This is particularly important for understanding the mechanisms of drug resistance.[13]

Caption: Computational workflow for identifying and optimizing HIV-1 PIs.

Experimental Exploration of Chemical Space

Experimental techniques are vital for discovering novel scaffolds and validating computational predictions. High-throughput and fragment-based methods are particularly powerful for exploring chemical diversity.

Key Methodologies:

-

High-Throughput Screening (HTS): HTS allows for the rapid testing of large numbers of compounds to identify those that inhibit HIV-1 protease activity.[14] Assays are often designed in a 96-well microtiter plate format and can be based on various detection methods, such as monitoring the cleavage of a recombinant protein substrate.[14][15] Cell-based HTS platforms have also been developed to screen for inhibitors of protease precursor autoprocessing, offering an alternative strategy to combat drug resistance.[16]

-

Fragment-Based Drug Discovery (FBDD): FBDD involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly to the target.[17][18] These hits serve as starting points for building larger, more potent inhibitors.[4][19] FBDD has successfully identified novel allosteric binding sites on the surface of HIV-1 protease, which could be targeted to develop drugs that complement active-site inhibitors and suppress the evolution of resistance.[17]

Caption: Experimental workflow for discovering and developing HIV-1 PIs.

Quantitative Data of Approved HIV-1 Protease Inhibitors

The following table summarizes quantitative data for several FDA-approved HIV-1 protease inhibitors. These values are critical benchmarks for the development of new drug candidates. Most current inhibitors were designed as transition-state mimics.[20][21]

| Inhibitor | Class | Wild-Type IC₅₀ / EC₅₀ / Kᵢ (nM) | Key Resistance Mutations |

| Saquinavir | Peptidomimetic | EC₅₀: 37.7 nM[20] | G48V, L90M, V82A/T, I84V[20] |

| Ritonavir | Peptidomimetic | Kᵢ: ~0.032 nM (32 pM)[22] | V82A/F/T, I84V, L90M |

| Indinavir | Peptidomimetic | Kᵢ: ~3.1 nM[22] | M46I/L, V82A/F/T, I84V |

| Nelfinavir | Non-peptidic | Kᵢ: ~3.1 nM[22] | D30N, L90M |

| Amprenavir | Peptidomimetic | Kᵢ: Varies | I50V, M46I/L, I47V, I84V |

| Lopinavir | Peptidomimetic | IC₅₀: 1.36 - 6.5 nM | V82A/F/T, I84V, L90M |

| Atazanavir | Aza-peptidomimetic | Kᵢ: <0.1 nM | I50L, N88S |

| Tipranavir | Non-peptidic | Kᵢ: <0.1 nM | L33F, V82T, I84V |

| Darunavir | Non-peptidic | Kᵢ: 0.003 - 0.004 nM | V32I, I47V, I50V, I84V |

Note: IC₅₀ (half maximal inhibitory concentration), EC₅₀ (half maximal effective concentration), and Kᵢ (inhibition constant) values can vary based on assay conditions. The listed mutations are a selection of key resistance-associated changes.

Detailed Experimental Protocols

Protocol 1: High-Throughput Screening (Enzyme-Based)

This protocol outlines a generic fluorescence-based HTS assay for identifying inhibitors of purified recombinant HIV-1 protease.

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, pH 5.5).

-

Dilute purified recombinant HIV-1 protease to a final concentration of ~5-10 nM in assay buffer.

-

Prepare a fluorogenic substrate (e.g., a peptide with a fluorophore and a quencher flanking the cleavage site) to a final concentration of ~1-5 µM.

-

Dissolve the compound library in DMSO to a stock concentration of 10 mM and prepare working dilutions.

-

-

Assay Procedure (384-well plate format):

-

Dispense 50 nL of each test compound into the wells of a microplate. Include positive controls (known inhibitor, e.g., Ritonavir) and negative controls (DMSO vehicle).

-

Add 10 µL of the diluted enzyme solution to each well.

-

Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

-

Initiate the reaction by adding 10 µL of the substrate solution to each well.

-

-

Data Acquisition and Analysis:

-

Immediately begin monitoring the increase in fluorescence intensity using a plate reader (Excitation/Emission wavelengths depend on the substrate) over 30-60 minutes.

-

Calculate the rate of reaction (slope of fluorescence vs. time).

-

Determine the percent inhibition for each compound relative to the controls: % Inhibition = 100 * (1 - (Rate_compound - Rate_positive) / (Rate_negative - Rate_positive)).

-

Identify "hits" as compounds exhibiting inhibition above a defined threshold (e.g., >50%).

-

Protocol 2: Fragment-Based Screening (via X-ray Crystallography)

This protocol describes a workflow for identifying fragments that bind to HIV-1 protease using crystallographic screening.[17]

-

Protein Crystallization:

-

Crystallize apo HIV-1 protease or protease co-crystallized with a known active-site inhibitor to high density in microplates.[17]

-

-

Fragment Soaking:

-

Prepare a fragment library (typically 300-500 compounds) as high-concentration "cocktails" or individual solutions in a cryo-protectant solution.

-

Transfer the protein crystals into drops containing the fragment solutions and allow them to soak for a defined period (e.g., 1-24 hours). This allows fragments to diffuse into the crystal lattice and bind to the protein.[17]

-

-

X-ray Diffraction Data Collection:

-

Data Analysis and Hit Identification:

-

Process the diffraction data to solve the crystal structure.

-

Generate electron density maps.

-

Carefully inspect the electron density maps for new, un-modeled density corresponding to a bound fragment. This is often done by comparing to a reference dataset of an un-soaked crystal.

-

Model the chemical structure of the identified fragment into the density and refine the structure.

-

Validate the binding pose and interactions of the fragment with the protein.

-

Protocol 3: Molecular Docking Workflow

This protocol outlines the steps for a standard molecular docking experiment to screen a virtual library against HIV-1 protease.

-

Receptor and Ligand Preparation:

-

Select a high-resolution crystal structure of HIV-1 protease from the Protein Data Bank (PDB).[23] For this example, PDB ID: 2Q5K can be used.[7]

-

Prepare the receptor: remove water molecules and any co-crystallized ligands, add hydrogen atoms, and assign partial charges using software like AutoDock Tools or Schrödinger's Protein Preparation Wizard.

-

Prepare the ligand library: Generate 3D coordinates for each molecule, assign bond orders, add hydrogens, and assign charges. Minimize the energy of each ligand structure.

-

-

Active Site Definition:

-

Docking Simulation:

-

Use a docking program (e.g., AutoDock Vina, Glide, CANDOCK) to systematically place each ligand from the library into the defined active site.[8]

-

The program will sample different conformations and orientations of the ligand, calculating a "docking score" for each pose, which estimates the binding affinity.

-

-